molecular formula C13H14N2O4 B15212266 N-(4-((2,5-Dioxopyrrolidin-1-yl)methoxy)phenyl)acetamide CAS No. 918887-17-9

N-(4-((2,5-Dioxopyrrolidin-1-yl)methoxy)phenyl)acetamide

Cat. No.: B15212266
CAS No.: 918887-17-9
M. Wt: 262.26 g/mol
InChI Key: TXTXYQOPPLYUMQ-UHFFFAOYSA-N
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Description

N-(4-((2,5-Dioxopyrrolidin-1-yl)methoxy)phenyl)acetamide is a chemical compound with the molecular formula C13H14N2O4. This compound is known for its diverse applications in various fields, including medicinal chemistry and biological research. It features a pyrrolidine-2,5-dione moiety, which is a key structural component contributing to its reactivity and biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((2,5-Dioxopyrrolidin-1-yl)methoxy)phenyl)acetamide typically involves the coupling of 4-hydroxyphenylacetamide with 2,5-dioxopyrrolidin-1-yl methanol under specific reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and improve scalability .

Chemical Reactions Analysis

Types of Reactions

N-(4-((2,5-Dioxopyrrolidin-1-yl)methoxy)phenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

N-(4-((2,5-Dioxopyrrolidin-1-yl)methoxy)phenyl)acetamide has a wide range of scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for anticonvulsant drugs due to its ability to modulate calcium channels.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of N-(4-((2,5-Dioxopyrrolidin-1-yl)methoxy)phenyl)acetamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit calcium currents mediated by Cav 1.2 (L-type) channels, which contributes to its anticonvulsant activity. Additionally, it may modulate other pathways involved in cell signaling and metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-((2,5-Dioxopyrrolidin-1-yl)methoxy)phenyl)acetamide stands out due to its specific substitution pattern, which enhances its reactivity and biological activity.

Properties

CAS No.

918887-17-9

Molecular Formula

C13H14N2O4

Molecular Weight

262.26 g/mol

IUPAC Name

N-[4-[(2,5-dioxopyrrolidin-1-yl)methoxy]phenyl]acetamide

InChI

InChI=1S/C13H14N2O4/c1-9(16)14-10-2-4-11(5-3-10)19-8-15-12(17)6-7-13(15)18/h2-5H,6-8H2,1H3,(H,14,16)

InChI Key

TXTXYQOPPLYUMQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OCN2C(=O)CCC2=O

Origin of Product

United States

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